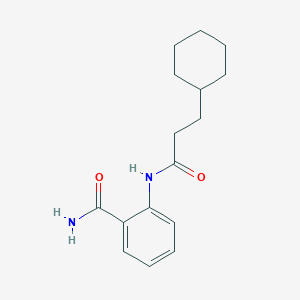
2-(3-CYCLOHEXYLPROPANAMIDO)BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Cyclohexylpropanamido)benzamide is a compound belonging to the benzamide class, characterized by the presence of a benzamide group attached to a cyclohexylpropanamido moiety. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities, including anti-inflammatory, analgesic, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-cyclohexylpropanamido)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines in the presence of a catalyst, such as diatomite earth@IL/ZrCl4, under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and mild reaction conditions.
Industrial Production Methods: In industrial settings, the production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Cyclohexylpropanamido)benzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Water radical cations in microdroplets.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Quaternary ammonium cations.
Reduction: Corresponding amines.
Substitution: Substituted benzamides.
Aplicaciones Científicas De Investigación
2-(3-Cyclohexylpropanamido)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals, plastics, and rubber.
Mecanismo De Acción
The mechanism of action of 2-(3-cyclohexylpropanamido)benzamide involves its interaction with specific molecular targets. For instance, benzamides are known to inhibit serine proteases and other enzymes, leading to their therapeutic effects . The compound may also modulate signaling pathways involving phospholipase C and calcium ions .
Comparación Con Compuestos Similares
Benzamidine: Known for its use in treating inflammatory conditions.
Cinitapride: A benzamide with gastroprokinetic and antiemetic properties.
Uniqueness: 2-(3-Cyclohexylpropanamido)benzamide stands out due to its specific structural features, which confer unique biological activities and potential therapeutic applications. Its cyclohexylpropanamido moiety differentiates it from other benzamides, potentially enhancing its efficacy and selectivity in various applications.
Propiedades
IUPAC Name |
2-(3-cyclohexylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c17-16(20)13-8-4-5-9-14(13)18-15(19)11-10-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXHGPKNDWREIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N~1~-(2,4-DIMETHYLPHENYL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE](/img/structure/B5846557.png)

![2-(4-bromophenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]quinazolin-4-amine](/img/structure/B5846571.png)
![2-[benzyl(2,3-dichlorobenzyl)amino]ethanol](/img/structure/B5846576.png)
![2-[3-(1,1,2,2-Tetrafluoroethyl)-1,2-oxazol-5-yl]phenol](/img/structure/B5846593.png)

![6-N-[(E)-anthracen-9-ylmethylideneamino]-2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4,6-triamine](/img/structure/B5846614.png)

![[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(4-bromo-2-methylphenoxy)acetate](/img/structure/B5846619.png)
![2-{[4-(MORPHOLIN-4-YL)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B5846620.png)

![(3-chlorophenyl)[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B5846637.png)
![Propan-2-yl {[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B5846649.png)
![N,N-DIMETHYL-4-[4-(2-METHYLPHENYL)PIPERAZINE-1-CARBOTHIOYL]ANILINE](/img/structure/B5846655.png)
